molecular formula C25H22O5 B285147 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

Cat. No.: B285147
M. Wt: 402.4 g/mol
InChI Key: VJKGJPVWJVHSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as NDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDB is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in antioxidant defense. In materials science, this compound binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In materials science, this compound has been shown to have high selectivity and sensitivity for the detection of metal ions. In environmental science, this compound has been shown to efficiently degrade organic pollutants in water under visible light irradiation.

Advantages and Limitations for Lab Experiments

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, there are also some limitations, such as its poor solubility in water and its limited availability.

Future Directions

There are several future directions for the study of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases. In materials science, further studies are needed to optimize the synthesis of this compound-based fluorescent probes for the detection of metal ions. In environmental science, further studies are needed to investigate the efficiency of this compound for the degradation of organic pollutants under different conditions. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new applications and potential therapeutic agents.

Synthesis Methods

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized using various methods, including the Knoevenagel condensation reaction and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of 3-(2-naphthyloxy)-4-hydroxycoumarin with 3,3-dimethylbutanoic acid in the presence of a base catalyst, such as pyridine or triethylamine, to form this compound. The Perkin reaction involves the reaction of 3-(2-naphthyloxy)benzaldehyde with acetic anhydride and 3,3-dimethylbutyric acid in the presence of a base catalyst, such as sodium acetate, to form this compound.

Scientific Research Applications

3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In environmental science, this compound has been used as a photosensitizer for the degradation of organic pollutants in water.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

(3-naphthalen-2-yloxy-4-oxochromen-7-yl) 3,3-dimethylbutanoate

InChI

InChI=1S/C25H22O5/c1-25(2,3)14-23(26)30-19-10-11-20-21(13-19)28-15-22(24(20)27)29-18-9-8-16-6-4-5-7-17(16)12-18/h4-13,15H,14H2,1-3H3

InChI Key

VJKGJPVWJVHSBK-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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